3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid

Übersicht

Beschreibung

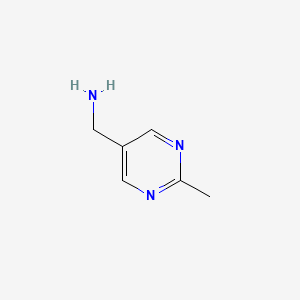

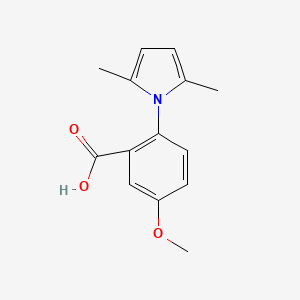

3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid is a chemical compound with the molecular formula C17H24N2O6 . It is often used as a reagent in the synthesis of various drugs or bioactive compounds .

Molecular Structure Analysis

The molecular structure of 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid is represented by the linear formula C17H24N2O6 . The molecular weight of this compound is 352.39 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid are not fully detailed in the search results. It is known to be a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Proteomics Research

Di-Boc-3,4-diaminobenzoic acid: is utilized in proteomics research for the study of protein structure and function. It serves as a building block in peptide synthesis, particularly in the protection of amino groups during the synthesis process .

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, Di-Boc-3,4-diaminobenzoic acid is attached to a resin to facilitate the elongation of peptide chains. This method is essential for creating complex peptides used in drug discovery and biological research .

Cyclocondensation Reactions

The compound undergoes cyclocondensation reactions to form heterocyclic compounds like quinoxalines and benzimidazoles. These compounds have various applications, including pharmaceuticals and materials science .

Electrochemical Detection

Di-Boc-3,4-diaminobenzoic acid: acts as a redox label in electrochemical detection methods. It’s used to detect single base mismatches in DNA, which is vital for genetic analysis and diagnostics .

Synthesis of Non-Natural Amino Acids

It is used in the synthesis of non-natural amino acids, which are incorporated into peptides to enhance their stability and bioavailability. This modification is important for the development of peptide-based drugs .

The compound is instrumental in introducing functionalities such as glycosylation, PEGylation, lipidation, or N-methylation to peptides. These modifications improve the therapeutic properties of peptide drugs .

Automated Peptide Synthesizers

Di-Boc-3,4-diaminobenzoic acid: is used in automated peptide synthesizers for the efficient and rapid production of peptides. This technology is crucial for scaling up peptide synthesis to meet industrial demands .

Safety and Hazards

3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid has low toxicity, but safety precautions should still be taken when handling and storing it. It should be stored in a dry, cool, well-ventilated place, away from sources of ignition and oxidizing agents . It is also recommended to wear gloves and eye protection to avoid contact with skin and eyes .

Eigenschaften

IUPAC Name |

3,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O6/c1-16(2,3)24-14(22)18-11-8-7-10(13(20)21)9-12(11)19-15(23)25-17(4,5)6/h7-9H,1-6H3,(H,18,22)(H,19,23)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQDWMAMCZQDNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617123 | |

| Record name | 3,4-Bis[(tert-butoxycarbonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid | |

CAS RN |

66636-17-7 | |

| Record name | 3,4-Bis[(tert-butoxycarbonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![thiazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B1321318.png)

![Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester](/img/structure/B1321319.png)

![tert-butyl [2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1321330.png)